2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic acid is a chemical compound with the molecular formula C6H10O8S2 and a molecular weight of 274.27 g/mol . It is characterized by the presence of sulfonyl and carboxymethyl groups, which contribute to its unique chemical properties. This compound is known for its high melting point of 203-204°C and a predicted boiling point of 769.7°C .
Méthodes De Préparation
The synthesis of 2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic acid involves multiple steps, typically starting with the preparation of raw materials that contain sulfonyl and carboxymethyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic acid involves its interaction with specific molecular targets and pathways. The sulfonyl and carboxymethyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the specific context and application .
Comparaison Avec Des Composés Similaires
2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic acid can be compared with other similar compounds that contain sulfonyl and carboxymethyl groups. Some of these similar compounds include:
Methanesulfonic acid: Known for its strong acidic properties and use in various chemical reactions.
Ethanesulfonic acid: Similar to methanesulfonic acid but with an additional carbon atom, leading to different chemical properties.
Sulfoacetic acid: Contains both sulfonyl and carboxyl groups, similar to this compound, but with different structural arrangements.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical properties .
Propriétés
Numéro CAS |
63512-47-0 |
---|---|
Formule moléculaire |
C6H10O8S2 |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
2-[2-(carboxymethylsulfonyl)ethylsulfonyl]acetic acid |
InChI |
InChI=1S/C6H10O8S2/c7-5(8)3-15(11,12)1-2-16(13,14)4-6(9)10/h1-4H2,(H,7,8)(H,9,10) |
Clé InChI |
YELOIFXNGVYAQF-UHFFFAOYSA-N |
SMILES canonique |
C(CS(=O)(=O)CC(=O)O)S(=O)(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.